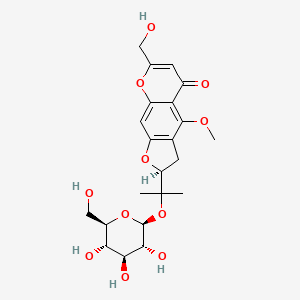

Cimifugin 4'-O-beta-D-glucopyranoside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O11/c1-22(2,33-21-19(28)18(27)17(26)14(8-24)32-21)15-5-10-12(31-15)6-13-16(20(10)29-3)11(25)4-9(7-23)30-13/h4,6,14-15,17-19,21,23-24,26-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATAXBHNGRMKLI-OOBAEQHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Cimifugin 4'-O-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimifugin 4'-O-beta-D-glucopyranoside is a naturally occurring chromone glycoside. It is the glycosylated derivative of cimifugin, a bioactive compound known for its anti-inflammatory properties.[1][2] The addition of a glucose moiety significantly alters the physicochemical properties of the parent aglycone, influencing its solubility, stability, and bioavailability—factors of critical importance in drug development and pharmacology.[1] This guide provides an in-depth analysis of its chemical structure, methodologies for its isolation and characterization, and the functional implications of its unique molecular architecture.

Section 1: Molecular Identity and Physicochemical Properties

The foundational step in understanding any compound is to establish its fundamental identifiers and properties. This compound is precisely identified by a consistent set of chemical data that serves as a universal reference across scientific literature and databases.

| Identifier | Value | Source |

| IUPAC Name | (2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | [1][3] |

| CAS Number | 1632110-81-6 | [1][4][5] |

| Molecular Formula | C₂₂H₂₈O₁₁ | [1][3][4][5] |

| Molecular Weight | 468.45 g/mol | [1][4][5] |

| Canonical SMILES | CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O | [1][4] |

| InChI Key | XATAXBHNGRMKLI-OOBAEQHESA-N | [4] |

Section 2: The Chemical Architecture

The structure of this compound is best understood by deconstructing it into its two primary components: the aglycone (cimifugin) and the attached glycone (glucose moiety).

2.1 The Aglycone: Cimifugin Core

The core of the molecule is cimifugin, which belongs to the chromone class of compounds. Specifically, it is a dihydrofuro[3,2-g]chromen-5-one.[1] This heterotricyclic system is characterized by:

-

A chromone skeleton.

-

A fused dihydrofuran ring.

-

Key substituents that include a methoxy group at position 4, a hydroxymethyl group at position 7, and a 2-hydroxypropan-2-yl substituent at position 2.[1]

2.2 The Glycosidic Linkage

The defining feature of this molecule is the O-glycosidic bond that connects the sugar to the aglycone.

-

The Glycone: A D-glucopyranose unit, which is a six-membered ring form of glucose.

-

Point of Attachment: The glucose is attached to the oxygen atom of the 2-hydroxypropan-2-yl substituent of the cimifugin core. This position is designated as 4'.

-

Stereochemistry: The linkage is of a beta (β) configuration. This stereochemical detail is crucial as it dictates the three-dimensional shape of the molecule and can profoundly impact its interaction with biological targets like enzymes and receptors. The β-configuration indicates that the glycosidic bond at the anomeric carbon (C-1 of glucose) is oriented equatorially.

Caption: 2D Chemical Structure of this compound.

Section 3: A Validated Workflow for Isolation and Structural Elucidation

The confirmation of a chemical structure is a systematic process that begins with isolating the pure compound and culminates in its detailed spectroscopic analysis. This workflow represents a standard, field-proven approach for natural product chemistry.

Caption: Standardized workflow for the isolation and structural elucidation of natural glycosides.

Section 4: Experimental Protocols and Mechanistic Rationale

4.1 Protocol 1: Isolation and Purification of Furanocoumarin Glycosides

This protocol is a generalized yet robust method adapted from established techniques for extracting furanocoumarins and their glycosides from plant matrices.[6][7][8]

1. Material Preparation:

- Air-dry the plant material (e.g., rhizomes of Cimicifuga foetida) at room temperature to a constant weight.

- Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

- Rationale: Grinding ensures efficient solvent penetration, maximizing the extraction yield.

2. Microwave-Assisted Extraction (MAE):

- Combine the powdered plant material with a 75% ethanol/water solution at a solvent-to-solid ratio of 20:1 (v/w).[6]

- Perform extraction in a microwave reactor at 70°C for 10 minutes.[6]

- Filter the resulting mixture and collect the supernatant. Repeat the extraction on the residue twice more.

- Rationale: MAE uses microwave energy to heat the solvent and plant material directly, leading to faster and more efficient extraction compared to conventional methods like maceration.[7] A hydroethanolic solvent is chosen for its ability to extract a broad range of polar and moderately polar compounds, including glycosides.

3. Fractionation by Solid-Phase Extraction (SPE):

- Concentrate the combined ethanolic extracts under reduced pressure to obtain a crude residue.

- Re-dissolve the residue in water and load it onto a C18 SPE cartridge.

- Wash the cartridge with water to remove highly polar impurities (e.g., sugars, salts).

- Elute the target compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

- Rationale: SPE provides a rapid and effective cleanup and fractionation step. The C18 stationary phase retains the chromone glycoside while allowing very polar impurities to pass through. The stepwise elution separates compounds based on increasing hydrophobicity.

4. Final Purification by Preparative HPLC:

- Pool the fractions from SPE containing the target compound (identified by thin-layer chromatography or analytical HPLC).

- Inject the pooled fractions into a preparative reverse-phase HPLC system (e.g., C18 column).

- Elute with an isocratic or gradient mobile phase of acetonitrile and water.

- Collect the peak corresponding to this compound and verify its purity (>98%) by analytical HPLC.

- Rationale: Preparative HPLC is the gold standard for obtaining high-purity compounds. The reverse-phase column separates molecules based on hydrophobicity, providing the resolution needed to isolate the target glycoside from closely related structures.

4.2 Protocol 2: Spectroscopic Analysis for Structural Verification

1. Mass Spectrometry:

- Acquire a high-resolution mass spectrum using ESI-Q-TOF MS in positive ion mode. This will yield the exact mass of the protonated molecule [M+H]⁺, allowing for the unambiguous determination of the molecular formula, C₂₂H₂₈O₁₁.[9]

- Perform MS/MS analysis on the parent ion. A characteristic fragmentation will be the neutral loss of the glucose unit (162.0528 Da), which strongly supports the presence of a hexose glycoside.[9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

- ¹H-NMR: This spectrum will show signals for aromatic protons on the chromone core, a singlet for the methoxy group, signals for the hydroxymethyl protons, and a complex region for the sugar protons. The key signal is the anomeric proton (H-1' of the glucose), which will appear as a doublet with a coupling constant (J) of approximately 7-8 Hz, confirming the β-configuration of the glycosidic bond.

- ¹³C-NMR: This will confirm the total number of carbons (22) and show characteristic chemical shifts for the carbonyl carbon of the chromone, aromatic carbons, and the anomeric carbon of the glucose (typically ~100-105 ppm).

- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital, as it will show a long-range correlation between the anomeric proton of the glucose and the carbon of the aglycone to which it is attached, definitively confirming the 4'-O linkage.

Section 5: Biological Context and Significance

The parent aglycone, cimifugin, has demonstrated notable biological activities, primarily anti-inflammatory effects.[1] Studies have shown it can suppress critical inflammatory signaling pathways such as MAPKs and NF-κB.[1] Sepiapterin reductase (SPR) has also been identified as a potential molecular target.[1]

The glycosylation of cimifugin to form this compound is a significant modification. From a drug development perspective, this structural change is expected to:

-

Increase Water Solubility: The addition of the polar glucose moiety enhances solubility, which can improve formulation possibilities and bioavailability.

-

Alter Pharmacokinetics: Glycosylation can affect how the compound is absorbed, distributed, metabolized, and excreted (ADME). The glycoside may act as a pro-drug, being hydrolyzed in vivo to release the active aglycone, or it may possess its own unique biological activity.

Understanding this precise chemical structure is therefore the first step toward exploring its therapeutic potential and developing it as a pharmacological agent.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Extraction, isolation, and purification of furanocoumarins from invasive Heracleum sosnowskyi. National Center for Biotechnology Information. [Link]

-

Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review. National Center for Biotechnology Information. [Link]

-

Isolation and Characterization of Furanocoumarins from Golden Delicious Apple Seeds. SpringerLink. [Link]

-

Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. MDPI. [Link]

-

Content of (a) cimifugin β-D-glucopyranoside. ResearchGate. [Link]

-

(PDF) Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. ResearchGate. [Link]

-

Analytical Methods for Isolation, Separation and Identification of Selected Furanocoumarins in Plant Material. ResearchGate. [Link]

-

Cimifugin 4'-O-β-D-glucopyranoside. Lifeasible. [Link]

-

Studies on the Constituents of Cimicifuga Species. XXVI.1) Twelve New Cyclolanostanol Glycosides from the Underground Parts of C. J-STAGE. [Link]

-

Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). National Center for Biotechnology Information. [Link]

Sources

- 1. This compound (1632110-81-6) for sale [vulcanchem.com]

- 2. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C22H28O11 | CID 125181853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. xcessbio.com [xcessbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Extraction, isolation, and purification of furanocoumarins from invasive Heracleum sosnowskyi [epublications.vu.lt]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation and Purification of Cimifugin 4'-O-beta-D-glucopyranoside: A Technical Guide for Natural Product Researchers

Introduction: The Therapeutic Potential of a Prominent Chromone Glycoside

Cimifugin 4'-O-beta-D-glucopyranoside is a naturally occurring chromone glycoside that has garnered significant interest within the scientific community. As a derivative of cimifugin, this compound is recognized for its potential therapeutic applications, which are largely attributed to its anti-inflammatory properties.[1] The addition of a glucose moiety to the cimifugin backbone can alter its pharmacokinetic profile, including its solubility, stability, and bioavailability, making it a compelling subject for drug discovery and development.[1] This guide provides an in-depth overview of the natural sources of this compound and a detailed, field-proven methodology for its isolation and purification. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound.

Natural Provenance: Identifying Primary Botanical Sources

The principal botanical source of this compound is the dried root of Saposhnikovia divaricata (Turcz.) Schischk , a perennial herb belonging to the Apiaceae family.[2][3] Commonly known as "Fangfeng" in traditional Chinese medicine, this plant is widely distributed in Northeast Asia and has a long history of use for treating various ailments, including inflammatory conditions.[4] The roots of S. divaricata are rich in a variety of bioactive compounds, including chromones, coumarins, and polyacetylenes.[5] Among the chromones, this compound and its aglycone, cimifugin, are considered major active constituents.[2][6]

While Saposhnikovia divaricata is the most extensively documented source, compounds related to cimifugin have also been isolated from plants of the Cimicifuga genus (now classified under Actaea), such as Cimicifuga foetida.

A Multi-faceted Approach to Isolation and Purification

The isolation of this compound from its natural matrix is a multi-step process that leverages the compound's physicochemical properties. The general workflow involves an initial solvent extraction to create a crude extract, followed by enrichment using macroporous resin chromatography, and concluding with a high-resolution purification step using preparative high-performance liquid chromatography (HPLC).

Part 1: Initial Extraction from Botanical Material

The primary objective of the extraction phase is to efficiently liberate the target compound from the plant material into a solvent system. The choice of solvent and extraction method is critical for maximizing the yield.

Rationale for Solvent Selection:

A hydroethanolic solution is typically employed for the extraction of chromone glycosides. The polarity of this solvent system is well-suited to solubilize these moderately polar compounds. A 70% ethanol solution has been shown to be effective for extracting chromones from S. divaricata roots.[3]

Detailed Extraction Protocol:

-

Material Preparation: Begin with dried and coarsely powdered roots of Saposhnikovia divaricata. This increases the surface area for solvent penetration.

-

Solvent Maceration and Reflux:

-

Combine the powdered root material with 70% ethanol in a solid-to-liquid ratio of 1:10 (w/v).

-

Heat the mixture under reflux at 80°C for 2 hours. Repeat this extraction process twice more with fresh solvent to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

After each extraction cycle, filter the mixture while hot to separate the extract from the plant debris.

-

Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Part 2: Enrichment via Macroporous Resin Chromatography

Macroporous resin chromatography is a highly effective technique for the preliminary separation and enrichment of target compounds from complex crude extracts. The selection of the appropriate resin is based on the polarity and molecular weight of the target compound.

Principle of Separation:

Macroporous resins are non-polar or weakly polar adsorbents that separate compounds based on differences in their adsorption affinities. For chromone glycosides, resins like HPD-300 have demonstrated excellent performance.[2]

Enrichment Workflow Diagram:

Caption: Workflow for the enrichment of chromones using macroporous resin chromatography.

Step-by-Step Protocol:

-

Resin Pre-treatment: Activate the HPD-300 macroporous resin by washing it sequentially with ethanol and then with deionized water until the effluent is neutral.

-

Column Packing and Equilibration: Pack the pre-treated resin into a glass column and equilibrate it by passing deionized water through it.

-

Sample Loading: Dissolve the crude extract in a small volume of deionized water and load it onto the equilibrated column at a controlled flow rate.

-

Washing: Wash the column with several bed volumes of deionized water to remove highly polar impurities such as sugars and salts.

-

Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water. The fraction containing this compound is typically eluted with 70% ethanol.

-

Fraction Collection and Analysis: Collect the eluate in fractions and analyze them using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions rich in the target compound.

-

Concentration: Pool the target-rich fractions and concentrate them under reduced pressure to yield an enriched chromone fraction.

Quantitative Overview of Enrichment:

| Parameter | Initial Crude Extract | Enriched Fraction |

| Prim-O-glucosylcimifugin Content | 0.29% | 13.07% |

| Recovery Yield | - | 76.38% |

Data adapted from a study on the separation of chromones from Saposhnikovia divaricata.[2]

Part 3: High-Purity Isolation by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is the final and most critical step for obtaining this compound with a high degree of purity. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Rationale for Method Parameters:

A reversed-phase C18 column is the standard choice for separating moderately polar compounds like chromone glycosides. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.

Preparative HPLC Workflow Diagram:

Caption: The final purification stage using preparative HPLC.

Detailed Preparative HPLC Protocol:

-

Sample Preparation: Dissolve the enriched chromone fraction in the mobile phase and filter it through a 0.45 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol (A) and 0.3% aqueous phosphoric acid (B).

-

Detection: UV detector set at an appropriate wavelength for chromones (e.g., 254 nm).

-

Flow Rate: A typical flow rate for a preparative column of these dimensions would be in the range of 10-20 mL/min.

-

Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

-

-

Fraction Collection: Collect the eluent in fractions as the peak corresponding to this compound is detected.

-

Purity Assessment: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Lyophilization: Pool the pure fractions and remove the solvent by lyophilization to obtain the final product as a purified powder.

Expected Outcome:

Following this protocol, this compound can be obtained with a purity of greater than 95%.[2]

Structural Elucidation and Quality Control

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and spectrometric techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Mass Spectrometry (MS): To confirm the molecular weight (468.45 g/mol ).[5][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.

Conclusion and Future Perspectives

The methodologies outlined in this guide provide a robust framework for the efficient isolation and purification of this compound from its primary natural source, Saposhnikovia divaricata. The combination of solvent extraction, macroporous resin chromatography, and preparative HPLC ensures a high yield and purity of the final compound, which is essential for subsequent pharmacological studies and drug development endeavors. As research into the therapeutic potential of this chromone glycoside continues, the availability of a reliable and reproducible isolation protocol is paramount. Future work may focus on optimizing these methods for industrial-scale production and exploring other potential botanical sources.

References

-

Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography. PubMed. [Link]

-

Content of (a) cimifugin β-D-glucopyranoside. ResearchGate. [Link]

-

Cimifugin Preparation and Quantitative Analysis of Saposhnikoviae Radix by HPLC. Journal of Food and Drug Analysis. [Link]

-

Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin. MDPI. [Link]

-

Cimifugin Preparation and Quantitative Analysis of Saposhnikoviae Radix by HPLC. Journal of Food and Drug Analysis. [Link]

-

Preparative separation of chromones in plant extract of Saposhnikovia divaricata by high-performance counter-current chromatography. PubMed. [Link]

-

Preparative Isolation and Purification of Prim‐O‐Glucosyl‐Cinmifugin and 4′‐O‐β‐D‐Glucosyl‐5‐O‐Methylvisamminol from Radix saposhnikoviae by High Speed Countercurrent Chromatography. ResearchGate. [Link]

-

This compound | C22H28O11 | CID 125181853. PubChem. [Link]

-

Two New Chromone Glycosides from the Roots of Saposhnikovia divaricata. PubMed. [Link]

-

Saposhnikovia divaricata—An Ethnopharmacological, Phytochemical and Pharmacological Review. PMC. [Link]

-

Aqueous extract of Saposhnikovia divaricata root alleviates rheumatoid arthritis by acting on TNF-α and RAGE signaling pathways. National Institutes of Health. [Link]

-

Application of the Reference Extract Chromone from Saposhnikovia divaricata in Content Determination of Yupingfeng Granules. China Journal of Chinese Materia Medica. [Link]

Sources

- 1. This compound (1632110-81-6) for sale [vulcanchem.com]

- 2. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two New Chromone Glycosides from the Roots of Saposhnikovia divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorlab.com [biorlab.com]

- 5. xcessbio.com [xcessbio.com]

- 6. Aqueous extract of Saposhnikovia divaricata root alleviates rheumatoid arthritis by acting on TNF-α and RAGE signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C22H28O11 | CID 125181853 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biosynthesis pathway of Cimifugin 4'-O-beta-D-glucopyranoside in plants

An In-depth Technical Guide for the Elucidation of the Cimifugin 4'-O-beta-D-glucopyranoside Biosynthetic Pathway in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cimifugin and its glycosylated derivatives, such as this compound, represent a class of furochromones with significant therapeutic potential, notably for their anti-inflammatory properties.[1][2][3] These compounds are primarily isolated from medicinal plants like Saposhnikovia divaricata and species of the Cimicifuga genus.[3][4][5] Understanding their biosynthesis is paramount for ensuring a sustainable supply through metabolic engineering and for discovering novel derivatives. This guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final glycosylated product. Furthermore, it offers a practical framework of field-proven experimental methodologies for the identification and functional characterization of the enzymes involved, serving as a technical resource for researchers aiming to explore and engineer plant natural product pathways.

Introduction: The Significance of Furochromones

Chromones are a class of oxygen-containing heterocyclic compounds widely distributed in the plant kingdom.[6] A specialized subgroup, the furochromones, is characterized by a furan ring fused to the benzo-γ-pyrone structure. This structural feature often imparts significant biological activities. Cimifugin, a prominent furochromone, is a key bioactive constituent of the traditional medicinal herb Saposhnikovia divaricata (Fang Feng).[4][5]

The glycosylation of natural products is a critical step that can profoundly alter their physicochemical properties, including solubility, stability, and bioavailability, thereby modulating their therapeutic efficacy.[7] this compound, also known as prim-O-glucosylcimifugin, is a naturally occurring glycoside of cimifugin.[3][8] Its biosynthesis involves a series of enzymatic transformations culminating in the attachment of a glucose moiety, a process of great interest to drug development professionals seeking to optimize lead compounds. This guide dissects the complete biosynthetic route to this valuable molecule.

The Biosynthetic Pathway: From Precursors to Final Product

The biosynthesis of this compound is a multi-step process that begins with the polyketide pathway and proceeds through a series of tailoring reactions including prenylation, cyclization, hydroxylation, methylation, and finally, glycosylation. Recent research, particularly in Saposhnikovia divaricata, has successfully elucidated the core components of this pathway.[9][10]

Step 1: Assembly of the Chromone Skeleton The pathway initiates with the condensation of five malonyl-CoA molecules, a reaction catalyzed by a Type III polyketide synthase known as Pentaketide Chromone Synthase (PCS) . This enzyme performs a series of decarboxylative condensations followed by a Claisen cyclization to form the aromatic chromone core.[6] In S. divaricata, the specific enzyme SdPCS has been identified and shown to produce the key intermediate, noreugenin.[9]

Step 2: C-Prenylation and Furan Ring Formation Following the formation of the chromone skeleton, a prenyl group is attached. This is a crucial step for the formation of the furan ring characteristic of cimifugin.

-

Prenylation: A prenyltransferase (PT) catalyzes the transfer of an isoprenyl group from a donor molecule like dimethylallyl pyrophosphate (DMAPP) to the C-6 position of the chromone ring.[9]

-

Cyclization: The attached prenyl group undergoes an intramolecular cyclization to form the dihydrofuran ring. This reaction is catalyzed by a specialized enzyme, peucenin cyclase (PC) . In S. divaricata, the lineage-specific enzyme SdPC was identified as responsible for this key step.[9]

Step 3: Tailoring of the Furochromone Core The basic furochromone structure undergoes several modifications, including hydroxylations and methylations, to produce the aglycone, cimifugin. These reactions are catalyzed by various tailoring enzymes:

-

Hydroxylases: Often belonging to the Cytochrome P450 monooxygenase (CYP450) superfamily, these enzymes introduce hydroxyl groups at specific positions on the molecule.

-

Methyltransferases (MTs): These enzymes, typically S-adenosyl-L-methionine (SAM)-dependent, add methyl groups to hydroxyl moieties.

Step 4: Terminal Glycosylation The final and defining step in the formation of this compound is the attachment of a glucose molecule to the cimifugin aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) .[11][12] These enzymes utilize an activated sugar donor, UDP-glucose, to transfer the glycosyl moiety to a specific hydroxyl group on the acceptor molecule, cimifugin.[12] The characterization of specific glycosyltransferases from S. divaricata has confirmed their role in the biosynthesis of furochromone glycosides.[9][10]

Visualizing the Pathway

The following diagram illustrates the sequential enzymatic reactions in the biosynthesis of this compound.

Caption: Biosynthetic pathway of this compound.

Methodologies for Pathway Discovery and Validation

Elucidating a biosynthetic pathway is a systematic process that integrates genomics, biochemistry, and analytical chemistry. The protocols described here represent a self-validating workflow, where each step provides evidence to inform the next.

Overall Experimental Workflow

The discovery of genes for a specific plant natural product pathway typically follows this logical progression.

Caption: General workflow for plant biosynthetic pathway elucidation.

Protocol 1: Candidate Gene Identification via Transcriptomics

Causality: The genes responsible for producing a specific metabolite are often highly expressed in the same tissues and at the same developmental stages where the metabolite accumulates. Transcriptome analysis coupled with metabolite profiling is a powerful tool for identifying these candidate genes.[9]

Methodology:

-

Tissue Selection: Collect tissues from S. divaricata known to accumulate high levels of furochromones, such as the roots.[9] Collect corresponding tissues with low accumulation (e.g., leaves) for comparative analysis.

-

Metabolite Analysis: Perform LC-MS analysis on extracts from each tissue to quantify this compound and its precursors.

-

RNA Extraction and Sequencing: Extract total RNA from the same tissues. Prepare cDNA libraries and perform high-throughput sequencing (RNA-seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Perform differential expression analysis to identify genes upregulated in high-accumulation tissues.

-

Conduct homology searches (e.g., BLAST) using known sequences of PCS, PTs, CYP450s, MTs, and UGTs from other species to find putative homologs in S. divaricata.

-

Perform co-expression analysis to find genes whose expression patterns correlate strongly with the accumulation profile of the target metabolite. This significantly narrows down the list of candidates.[9]

-

Protocol 2: In Vitro Functional Characterization of a Candidate UGT

Causality: To definitively prove the function of a candidate gene, the encoded enzyme must be shown to catalyze the specific biochemical reaction in vitro. This requires expressing and purifying the recombinant protein and performing an enzymatic assay with the putative substrates.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate UGT from S. divaricata cDNA and clone it into a bacterial expression vector (e.g., pET-28a with a His-tag).

-

Protein Expression: Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to improve protein solubility.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Confirm purity using SDS-PAGE.

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified UGT enzyme (1-5 µg)

-

Cimifugin (aglycone substrate, e.g., 100 µM)

-

UDP-glucose (sugar donor, e.g., 1 mM)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time (e.g., 1 hour).

-

Stop the reaction by adding an organic solvent like methanol.

-

-

Product Analysis: Analyze the reaction mixture using LC-MS. A functional UGT will produce a new peak with the mass and retention time corresponding to an authentic standard of this compound.

Data Presentation: Enzyme Kinetic Parameters Once function is confirmed, kinetic parameters should be determined by varying substrate concentrations.

| Enzyme | Substrate | Apparent Kₘ (µM) | Apparent k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| Candidate UGT | Cimifugin | 50 ± 5 | 0.8 ± 0.05 | 1.6 x 10⁴ |

| Candidate UGT | UDP-Glucose | 250 ± 20 | 0.9 ± 0.07 | 3.6 x 10³ |

| Note: These are representative values and must be determined experimentally. |

Protocol 3: In Vivo Pathway Reconstruction in Nicotiana benthamiana

Causality: While in vitro assays confirm individual enzyme function, reconstituting the pathway in a heterologous plant system provides powerful evidence that the identified enzymes work together in vivo to produce the final product. N. benthamiana is widely used for rapid, transient expression studies.[9][10]

Methodology:

-

Vector Construction: Clone the candidate genes for the entire pathway (e.g., SdPCS, SdPC, relevant P450s/MTs, and the UGT) into plant expression vectors compatible with agroinfiltration.

-

Agroinfiltration:

-

Transform each vector into separate Agrobacterium tumefaciens strains.

-

Grow liquid cultures of each strain.

-

Mix the cultures of all pathway genes together in an infiltration buffer.

-

Infiltrate the mixture into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

-

-

Incubation and Harvest: Allow the plants to grow for 5-7 days post-infiltration to allow for gene expression and metabolite production. Harvest the infiltrated leaf patches.

-

Metabolite Extraction and Analysis:

-

Homogenize the harvested leaf tissue in a suitable solvent (e.g., 80% methanol).

-

Centrifuge to remove cell debris and analyze the supernatant by LC-MS.

-

Successful reconstruction is confirmed by the detection of this compound in plants infiltrated with the full set of genes, which is absent in control plants (e.g., infiltrated with an empty vector).[9][10]

-

Conclusion and Future Directions

The biosynthetic pathway of this compound has been largely unraveled, revealing a canonical route involving a pentaketide chromone synthase, prenyltransferase, peucenin cyclase, tailoring enzymes, and a concluding glycosyltransferase.[9][10] The methodologies outlined in this guide provide a robust and logical framework for the discovery and validation of these and other plant biosynthetic pathways.

The complete elucidation of this pathway opens exciting avenues for metabolic engineering. By expressing the identified genes in microbial hosts like Saccharomyces cerevisiae or Escherichia coli, it is possible to develop sustainable and scalable fermentation-based production platforms for these valuable compounds.[13] Furthermore, understanding the enzymatic machinery allows for combinatorial biosynthesis approaches to generate novel furochromone derivatives with potentially enhanced therapeutic properties. Future research should focus on identifying the upstream transcriptional regulators (e.g., transcription factors) that control the expression of these pathway genes, which would provide another powerful tool for engineering high-yield production systems.

References

-

El-Sayed, M., & Verpoorte, R. (2007). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. IntechOpen. Available at: [Link]

-

Li, H., et al. (2022). Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. International Journal of Molecular Sciences. Available at: [Link]

-

Zou, J., et al. (2024). Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants. Nature Communications. Available at: [Link]

-

Ye, M., et al. (2024). Complete biosynthetic pathway of furochromones and its evolutionary mechanism in Apiaceae plants. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2021). New chromones from the roots of Saposhnikovia divaricata (Turcz.) Schischk with anti-inflammatory activity. PubMed. Available at: [Link]

-

Yang, L. L., Lo, Y. N., & Chen, L. G. (1999). Cimifugin Preparation and Quantitative Analysis of Saposhnikoviae Radix by HPLC. Journal of Food and Drug Analysis. Available at: [Link]

-

Kreiner, J., et al. (2018). Saposhnikoviae divaricata: a phytochemical, pharmacological, and pharmacokinetic review. Chinese Medicine. Available at: [Link]

-

Wang, W., et al. (2017). Cimifugin suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions. Journal of Cellular and Molecular Medicine. Available at: [Link]

-

Liu, Y., et al. (2024). Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review. Journal of Ethnopharmacology. Available at: [Link]

-

Chen, J., et al. (2023). UDP-Glycosyltransferases in Edible Fungi: Function, Structure, and Catalytic Mechanism. International Journal of Molecular Sciences. Available at: [Link]

-

Chen, L., et al. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology. Available at: [Link]

-

Li, H., et al. (2021). Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena. Frontiers in Plant Science. Available at: [Link]

-

Zhang, C., et al. (2015). Recent advances in the elucidation of enzymatic function in natural product biosynthesis. Science China Life Sciences. Available at: [Link]

Sources

- 1. New chromones from the roots of Saposhnikovia divaricata (Turcz.) Schischk with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cimifugin suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Cimifugin Preparation and Quantitative Analysis of Saposhnikoviae Radi" by L.-L. Yang, Y.-N. Lo et al. [jfda-online.com]

- 5. Saposhnikoviae divaricata: a phytochemical, pharmacological, and pharmacokinetic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (1632110-81-6) for sale [vulcanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. UDP-Glycosyltransferases in Edible Fungi: Function, Structure, and Catalytic Mechanism | MDPI [mdpi.com]

- 12. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of Cimifugin 4'-O-beta-D-glucopyranoside

An In-depth Technical Guide to Cimifugin 4'-O-beta-D-glucopyranoside

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant natural product of interest to researchers in medicinal chemistry, pharmacology, and drug development. We will delve into its core physical and chemical properties, analytical characterization, and the scientific rationale behind its handling and study, grounded in established experimental evidence.

Introduction and Scientific Context

This compound is the glycosylated form of cimifugin, a chromone derivative found in medicinal plants such as Saposhnikovia divaricata and Cimicifuga racemosa (Black Cohosh).[1] The addition of a β-D-glucopyranose moiety to the cimifugin aglycone significantly alters its physicochemical properties, particularly its solubility and potential bioavailability, making it a distinct entity for pharmacological investigation.[2] While cimifugin itself is recognized for its potent anti-inflammatory and analgesic properties, its glucoside is also biologically active and serves as a crucial subject of study for understanding the metabolism and therapeutic potential of chromone glycosides.[1][2][3] This document serves as a foundational resource for professionals requiring detailed technical data and procedural insights for this compound.

Molecular Structure and Identification

The molecular architecture of this compound is defined by a dihydrofuro[3,2-g]chromen-5-one skeleton, which is characteristic of its aglycone, cimifugin. The defining feature is the O-glycosidic bond at the 4'-position, linking the chromone core to a beta-D-glucose molecule.[2] This glycosylation is critical as it enhances the molecule's polarity.

Key functional groups include a methoxy group, a primary hydroxymethyl group on the chromone ring, and multiple hydroxyl groups on the glucose unit, which dictate its chemical reactivity and intermolecular interactions.[2]

Chemical Identifiers

Precise identification is paramount in research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 1632110-81-6 | [2][4][5] |

| Molecular Formula | C₂₂H₂₈O₁₁ | [2][4][5][6] |

| Molecular Weight | 468.45 g/mol | [4][5][7] |

| Exact Mass | 468.16316171 Da | [6] |

| IUPAC Name | (2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | [2][6] |

| Synonyms | Cimifugin 4'-glucoside, Cimifugin 4'-O-β-D-glucopyranoside, Prim-O-glucosylcimifugin | [7][8] |

| InChI Key | XATAXBHNGRMKLI-OOBAEQHESA-N | [6] |

| Canonical SMILES | CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O[C@H]4CO)O)O">C@@HO | [6] |

Structural Representation

The following diagram illustrates the 2D chemical structure of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

The functional utility of a compound in experimental and developmental settings is largely dictated by its physicochemical properties. The glycosidic linkage is the most influential feature, imparting higher water solubility compared to the aglycone, cimifugin, which is a critical consideration for formulation and bioavailability studies.

| Property | Value / Description | Predicted/Experimental | Source(s) |

| Appearance | White to light yellow crystalline powder | Experimental | [9] |

| Melting Point | 118-120 °C | Experimental | [9] |

| Boiling Point | 736.9 ± 60.0 °C | Predicted | [9] |

| Density | 1.53 ± 0.1 g/cm³ | Predicted | [9] |

| pKa | 12.89 ± 0.70 | Predicted | [8] |

| Solubility | DMSO: ≥150 mg/mL | Experimental | [7] |

| DMF: 15 mg/mL | Experimental | [9] | |

| Ethanol: 15 mg/mL | Experimental | [9] | |

| PBS (pH 7.2): 5 mg/mL | Experimental | [9] | |

| LogP (XLogP3) | -0.9 | Predicted | [6] |

| Topological Polar Surface Area | 164 Ų | Predicted | [6] |

| Storage Conditions | Refrigerate at 4°C or -20°C, protect from light | Experimental | [4][7][9] |

| Stability | ≥ 2 years under recommended storage | Experimental | [7] |

Expert Insight: The high solubility in DMSO makes it an ideal solvent for preparing stock solutions for in vitro biological assays. However, the limited but present aqueous solubility in PBS indicates that for cell-based assays, the final DMSO concentration must be carefully controlled (typically <0.1%) to avoid solvent-induced artifacts. The negative LogP value confirms the compound's hydrophilic nature, a direct consequence of the appended glucose moiety.

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its principal functional groups.

-

O-Glycosidic Bond: This is the most reactive site under specific conditions. It is susceptible to enzymatic hydrolysis by β-glucosidases, a reaction that is highly relevant in biological systems (e.g., gut microbiota metabolism) and can release the aglycone, cimifugin.[10] It is also prone to cleavage under strong acidic conditions, a factor to consider during extraction or analytical sample preparation to prevent artifact formation.

-

Hydroxyl Groups: The multiple hydroxyl groups on the glucose unit and the hydroxymethyl group on the chromone core are sites for potential derivatization, such as esterification or etherification, to modify the compound's pharmacokinetic profile.

-

Chromone Core: The aromatic and heterocyclic ring system is relatively stable but may be susceptible to degradation under harsh oxidative conditions or prolonged exposure to UV light.

Trustworthiness in Practice: To ensure the integrity of the compound, all stock solutions should be stored at -20°C or below. For routine use, freshly prepared dilutions from the stock are recommended. The provided stability data of over two years pertains to the solid compound stored correctly; stability in solution, especially at room temperature, is significantly shorter.

Recommended Experimental Methodologies

Isolation and Purification Workflow

The isolation of chromone glycosides from a plant matrix like Saposhnikovia divaricata root is a multi-step process requiring careful optimization to ensure high purity and yield. The causality behind this workflow is to systematically remove classes of interfering compounds based on polarity.

Protocol:

-

Extraction (Rationale: To efficiently extract a broad range of semi-polar compounds including glycosides):

-

Air-dried and powdered plant material (e.g., rhizomes) is exhaustively extracted with methanol or 75% ethanol at room temperature.[3]

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning (Rationale: To separate compounds based on polarity; glycosides will favor the more polar aqueous phase over non-polar solvents):

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and finally ethyl acetate, to remove lipids, chlorophyll, and less polar aglycones.

-

The final aqueous layer, enriched with glycosides, is retained.

-

-

Column Chromatography (Rationale: To perform a bulk separation of the glycoside-rich fraction):

-

The aqueous fraction is subjected to column chromatography over a macroporous resin or Sephadex LH-20, eluting with a gradient of water to methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC) (Rationale: For final purification to achieve >98% purity):

-

Structural Elucidation (Rationale: To unambiguously confirm the identity and structure of the isolated compound):

Caption: Standard workflow for isolating natural glycosides.

Biological Activity and Mechanistic Insights

While this guide focuses on physicochemical properties, understanding the biological context is essential. This compound, along with its aglycone, appears to inhibit major inflammatory pathways.[3] Research on cimifugin has shown it suppresses MAPKs and NF-κB signaling, which are central to inflammation.[2] The glycoside form has been demonstrated to down-regulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in a dose-dependent manner.[9]

The presence of the glucose moiety may influence the compound's interaction with cellular targets or its pharmacokinetic properties, potentially acting as a prodrug that is hydrolyzed to the active cimifugin in vivo.

Caption: Inhibition of key inflammatory signaling pathways.

Conclusion

This compound is a hydrophilic chromone glycoside with well-defined physicochemical properties. Its structure, dominated by the polar glucose unit, dictates its solubility, stability, and likely its biological disposition. The technical data and methodologies presented herein provide a robust framework for researchers to handle, study, and ultimately harness the therapeutic potential of this important natural product. Adherence to the described protocols for storage and handling is critical for ensuring experimental reproducibility and the integrity of research outcomes.

References

- ResearchGate. (n.d.). Content of (a) cimifugin β-D-glucopyranoside.

- Lifeasible. (n.d.). Cimifugin 4'-O-β-D-glucopyranoside.

- MedchemExpress. (n.d.). Cimifugin 4'-O-β-D-glucopyranoside.

- Vulcanchem. (n.d.). This compound - 1632110-81-6.

- MyBioSource. (n.d.). Cimifugin beta-D-glucopyranoside biochemical.

- ChemicalBook. (n.d.). CIMIFUGIN BETA-D-GLUCOPYRANOSIDE | 80681-45-4.

- PubChem. (n.d.). This compound.

- Guidechem. (n.d.). Cimifugin 4'-O-β-D-glucopyranoside 1632110-81-6 wiki.

- Xcess Biosciences. (n.d.). Cimifugin 4'-O-β-D-glucopyranoside.

- Cayman Chemical. (n.d.). 4-Nitrophenyl β-D-Glucopyranoside.

- National Institutes of Health. (n.d.). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). PMC.

- PubMed. (n.d.). Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance).

- PubChem. (n.d.). Ophioglonol 4'-O-Beta-D-Glucopyranoside.

- MDPI. (n.d.). Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics.

- National Institutes of Health. (n.d.). Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship. PMC.

- PubMed Central. (n.d.). Cimifugin Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3.

Sources

- 1. Cimifugin Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (1632110-81-6) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cimifugin 4'-O-β-D-glucopyranoside - Lifeasible [lifeasible.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C22H28O11 | CID 125181853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CIMIFUGIN BETA-D-GLUCOPYRANOSIDE | 80681-45-4 [chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Cimifugin 4'-O-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimifugin 4'-O-beta-D-glucopyranoside is a naturally occurring furanocoumarin glycoside. It is a derivative of cimifugin, a compound often isolated from the roots of plants such as Saposhnikovia divaricata (Fangfeng), a herb used in traditional Chinese medicine.[1][2][3] The structural elucidation and quality control of such complex natural products are critically dependent on a multi-faceted analytical approach. Spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, provide the foundational data required to confirm molecular identity, purity, and structural integrity.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed examination of the spectroscopic data for this compound. We will not only present the data but also delve into the causal reasoning behind the spectral features and the experimental methodologies required to obtain them, providing a robust framework for researchers in the field.

Compound Identification:

Molecular Structure

The fundamental step in any spectroscopic analysis is understanding the underlying molecular architecture. The structure below is numbered to facilitate the discussion of NMR assignments.

Caption: 2D Structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For a polar glycoside like this compound, electrospray ionization (ESI) is the method of choice, typically coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

Molecular Ion and Adducts

In positive ion mode ESI-MS, the compound is expected to be detected primarily as its protonated molecule [M+H]⁺ and potentially as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition.

| Ion Assignment | Calculated m/z (Da) |

| [M] | 468.1632 |

| [M+H]⁺ | 469.1705 |

| [M+Na]⁺ | 491.1524 |

| [Aglycone+H]⁺ | 307.1176 |

Calculations based on exact mass from PubChem[4].

Fragmentation Pattern: The Key to Glycoside Characterization

The most diagnostic event in the tandem mass spectrometry (MS/MS) of an O-glycoside is the cleavage of the glycosidic bond. This is a low-energy fragmentation that provides unambiguous evidence for the masses of both the sugar moiety and the aglycone.

-

Primary Fragmentation: The predominant fragmentation pathway involves the neutral loss of the glucose unit (162.0528 Da), resulting in a prominent fragment ion corresponding to the protonated aglycone, cimifugin, at m/z 307.1176 .

-

Aglycone Fragmentation: Further fragmentation of the cimifugin ion (m/z 307.12) can occur, providing additional structural confirmation.

The reference by Wang C, et al., which is widely cited by commercial suppliers, utilized a liquid chromatography-mass spectrometry strategy for the identification of this compound, underscoring the reliability of this fragmentation signature.[5][6]

Caption: Primary MS/MS fragmentation of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Predicted ¹H NMR Spectral Data (500 MHz, CD₃OD)

The proton spectrum can be divided into distinct regions corresponding to the aromatic core, the dihydrofuran ring, the methoxy group, and the glucose unit.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key Correlations (COSY, HMBC) |

| H-5 | ~6.25 | s | HMBC to C-4, C-6, C-4a, C-9a |

| H-6 | ~7.80 | s | HMBC to C-5, C-7, C-8, C-4a |

| 4-OCH₃ | ~3.90 | s | HMBC to C-4 |

| 7-CH₂OH | ~4.70 | s | HMBC to C-6, C-7, C-8 |

| H-2 | ~5.10 | dd | COSY with H-3; HMBC to C-4' |

| H-3 | ~3.30, ~2.90 | m | COSY with H-2 |

| 4'-C(CH₃)₂ | ~1.45, ~1.40 | s, s | HMBC to C-2, C-4', O-Glc link |

| H-1'' (Anomeric) | ~4.40 | d (J ≈ 7.5 Hz) | HMBC to C-4' (CRITICAL) |

| H-2'' - H-6'' | 3.20 - 3.90 | m | Sugar proton region |

-

Expertise Insight: The single most important signal is the anomeric proton (H-1''). Its chemical shift and large coupling constant (J ≈ 7-8 Hz) are characteristic of a β-anomeric configuration. Its long-range HMBC correlation to the aglycone confirms the site of glycosylation.

Predicted ¹³C NMR Spectral Data (125 MHz, CD₃OD)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-5 (C=O) | ~163 | Lactone carbonyl |

| Aromatic/Olefinic | 100 - 160 | C-4, C-5, C-6, C-8, C-9, C-4a, C-9a |

| C-2 | ~90 | Acetal-like carbon |

| C-3 | ~30 | Aliphatic CH₂ |

| C-4' | ~75 | Oxygenated quaternary carbon |

| 4-OCH₃ | ~56 | Methoxy carbon |

| 7-CH₂OH | ~61 | Hydroxymethyl carbon |

| 4'-C(CH₃)₂ | ~25, ~23 | Methyls of the isopropyl group |

| C-1'' (Anomeric) | ~104 | Diagnostic for β-glucoside |

| C-2'' - C-5'' | 71 - 78 | Body of the glucose unit |

| C-6'' | ~62 | Glucose CH₂OH |

2D NMR and Structure Confirmation

While 1D NMR provides the initial data, 2D NMR experiments are required for self-validating proof of structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, crucial for tracing the connectivity within the dihydrofuran ring and the glucose moiety.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for establishing the overall molecular framework. It reveals 2- and 3-bond correlations between protons and carbons. The critical correlation for this compound is the one between the anomeric proton H-1'' and the aglycone carbon C-4' , unequivocally proving the linkage point.

Caption: Key HMBC correlation confirming the glycosidic bond.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group Assignment |

| 3500 - 3200 (broad) | O-H stretch | Hydroxyl groups (glucose, CH₂OH) |

| 3000 - 2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1720 | C=O stretch | α,β-unsaturated lactone carbonyl |

| ~1620, ~1580 | C=C stretch | Aromatic/olefinic rings |

| ~1270, ~1080 | C-O stretch | Ethers, alcohols, glycosidic bond |

-

Expertise Insight: The IR spectrum provides a quick quality check. The presence of a strong, broad hydroxyl band around 3400 cm⁻¹ and a sharp, intense carbonyl band around 1720 cm⁻¹ are key indicators of the correct compound class. The complexity in the 1300-1000 cm⁻¹ region (the "fingerprint region") is characteristic of the polyether and alcohol functionalities of the glycoside.

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Sample Preparation

-

Compound Sourcing: Obtain this compound as a solid powder with purity ≥98%.

-

NMR: Accurately weigh ~5 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆). Transfer to a 5 mm NMR tube.

-

LC-MS: Prepare a stock solution of 1 mg/mL in methanol or acetonitrile. Further dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

-

IR (ATR): Place a small amount of the dry powder directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.

Recommended Instrumental Parameters

Caption: Recommended analytical workflows.

References

-

Wang C, et al. A multiple-dimension liquid chromatography coupled with mass spectrometry data strategy for the rapid discovery and identification of unknown compounds from a Chinese herbal formula (Er-xian decoction). J Chromatogr A. 2017 Oct 6;1518:59-69. (Referenced by multiple chemical suppliers[5][6][7])

- Kreiner J, Pang E, Lenon GB, Yang AWH. Saposhnikoviae divaricata: a phytochemical, pharmacological, and pharmacokinetic review. Chin J Integr Med. 2017.

-

Li MH, et al. Saposhnikovia divaricata-An Ethnopharmacological, Phytochemical and Pharmacological Review. Chin J Integr Med. 2020 Nov;26(11):873-880. [Link]

-

Zhang S, et al. Advances in Phytochemistry and Modern Pharmacology of Saposhnikovia Divaricata (Turcz.) Schischk. Chin J Integr Med. 2023 Nov;29(11):1033-1044. [Link]

-

Anonymous. Chemical constituents from the Saposhnikovia divaricata and their antiproliferative activity. Z Naturforsch C J Biosci. 2024 May 24;79(9-10):285-290. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Matusiewicz M, et al. Content of (a) cimifugin β-D-glucopyranoside... ResearchGate. [Link]

Sources

- 1. Saposhnikoviae divaricata: a phytochemical, pharmacological, and pharmacokinetic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Phytochemistry and Modern Pharmacology of Saposhnikovia Divaricata (Turcz.) Schischk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saposhnikovia divaricata-An Ethnopharmacological, Phytochemical and Pharmacological Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C22H28O11 | CID 125181853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. xcessbio.com [xcessbio.com]

- 7. medchemexpress.com [medchemexpress.com]

The Biological Activities of Cimifugin 4'-O-beta-D-glucopyranoside: A Technical Guide for Researchers

Introduction

Cimifugin 4'-O-beta-D-glucopyranoside, a prominent chromone glycoside primarily isolated from the roots of Saposhnikovia divaricata and plants of the Cimicifuga genus, is emerging as a compound of significant interest in pharmacological research. Traditionally utilized in herbal medicine for the treatment of inflammatory conditions and pain, this molecule is now the subject of rigorous scientific investigation to elucidate its mechanisms of action and therapeutic potential. As a glycosylated derivative of cimifugin, it possesses a unique pharmacokinetic and pharmacodynamic profile that warrants detailed exploration.[1] This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anti-inflammatory, analgesic, and anti-cancer properties, offering valuable insights for researchers and drug development professionals.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1632110-81-6 |

| Molecular Formula | C₂₂H₂₈O₁₁ |

| Molecular Weight | 468.45 g/mol |

| IUPAC Name | (2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |

| Synonyms | Prim-O-glucosylcimifugin, PGCN |

I. Anti-Inflammatory and Immunomodulatory Activities

This compound has demonstrated significant anti-inflammatory effects across various in vitro and in vivo models. Its primary mechanism of action involves the suppression of key inflammatory pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response.[1]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells such as macrophages. Upon stimulation with LPS, a signaling cascade is initiated, leading to the activation of NF-κB and MAPKs. This, in turn, results in the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

This compound has been shown to dose-dependently inhibit the production of these inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.[2][3] This inhibitory effect is attributed to its ability to suppress the phosphorylation of key proteins in the NF-κB and MAPK pathways. By preventing the activation of these signaling cascades, the compound effectively dampens the inflammatory response at a molecular level.

Figure 1: Simplified schematic of the anti-inflammatory action.

Quantitative Data on Anti-Inflammatory Activity

| Cell Line | Stimulant | Measured Parameter | Concentration of Compound | Result | Reference |

| RAW 264.7 macrophages | LPS | Nitric Oxide (NO) Production | 15, 50, 100 µg/mL | Dose-dependent inhibition | [2][3] |

| RAW 264.7 macrophages | LPS | TNF-α Production | 15, 50, 100 µg/mL | Dose-dependent inhibition | [2] |

| RAW 264.7 macrophages | LPS | IL-6 Production | 15, 50, 100 µg/mL | Dose-dependent inhibition | [2] |

| RAW 264.7 macrophages | LPS | IL-1β Production | 15, 50, 100 µg/mL | Dose-dependent inhibition | [2] |

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol outlines a general procedure for assessing the anti-inflammatory effects of this compound in a macrophage cell line.

-

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

-

LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only treated group.

II. Analgesic (Anti-Nociceptive) Activity

This compound has demonstrated potent analgesic effects in preclinical models of inflammatory pain.[1] Its mechanism of action is linked to the downregulation of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators that sensitize nociceptors.

Mechanism of Action: Downregulation of Spinal COX-2

In models of inflammatory pain, such as the formalin-induced tonic pain model, subcutaneous administration of this compound has been shown to produce significant anti-nociception, comparable to that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1] The analgesic effect is dose-dependent, and importantly, repeated administration does not lead to tolerance.[1]

The underlying mechanism for this analgesic effect is the reduction of COX-2 expression in the spinal cord.[1][4] Unlike NSAIDs that directly inhibit COX-2 activity, this compound appears to suppress the production of the COX-2 enzyme, thereby reducing the synthesis of pain-mediating prostaglandins at the level of the central nervous system.[1]

In Vivo Analgesic Efficacy

| Animal Model | Pain Induction | Administration Route | Effective Dose | Outcome | Reference |

| Rat | Formalin-induced tonic pain | Subcutaneous | ED₅₀ = 1.6 mg/animal | 56.6% maximal reduction in pain | [1][2] |

| Rat | Complete Freund's Adjuvant (CFA)-induced arthritis | Subcutaneous | Not specified | Potent anti-nociception | [1] |

III. Anti-Cancer Activity

Emerging evidence suggests that this compound possesses anti-cancer properties through multiple mechanisms, including the inhibition of cancer cell proliferation and the modulation of the tumor microenvironment.

Inhibition of Cancer Cell Proliferation

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, at a concentration of 10 µM, it has been observed to inhibit the proliferation of epidermal growth factor (EGF)-stimulated MCF-7 breast cancer cells.[2]

Modulation of the Tumor Microenvironment

More recent research has highlighted a novel anti-cancer mechanism of this compound: the targeting of myeloid-derived suppressor cells (MDSCs). MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and suppress the anti-tumor immune response. By inhibiting the proliferation, metabolism, and immunosuppressive function of MDSCs, this compound can enhance the efficacy of immunotherapy, such as PD-1 inhibitors.[5][6][7] In vivo studies have shown that this compound can increase the infiltration of CD8+ T-lymphocytes into tumors, leading to a more robust anti-tumor immune response.[5]

Figure 2: Proposed mechanism of anti-cancer activity.

Quantitative Data on Anti-Cancer Activity

| Cell Line/Model | Parameter | Concentration/Dose | Result | Reference |

| MCF-7 (breast cancer) | Proliferation | 10 µM | Inhibition of EGF-stimulated proliferation | [2] |

| B16-F10 (melanoma) mouse model | Tumor Growth | 200 mg/kg | Significant inhibition of tumor growth | [5] |

| 4T1 (breast cancer) mouse model | Tumor Growth | Not specified | Enhanced anti-tumor effect of PD-1 inhibitor | [5] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a general method for assessing the effect of this compound on the viability of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

IV. Other Potential Biological Activities

While the anti-inflammatory, analgesic, and anti-cancer activities of this compound are the most well-documented, preliminary evidence suggests its potential in other therapeutic areas. A structurally related compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol, also found in Saposhnikovia divaricata, has demonstrated neuroprotective effects in a rat model of subarachnoid hemorrhage by reducing inflammation.[8] This suggests that this compound may also possess neuroprotective properties, a promising avenue for future research.

V. Pharmacokinetics

The addition of a glucose moiety to cimifugin to form this compound is expected to alter its pharmacokinetic properties, such as solubility, absorption, and bioavailability.[1] A study investigating the pharmacokinetics in rats after oral administration has been conducted, and it was found that co-administration with calycosin-7-O-β-D-glucoside could enhance the absorption and bioavailability of both prim-O-glucosylcimifugin and its metabolite, cimifugin.[9] This highlights the potential for synergistic effects when this compound is present in complex herbal formulations.

Conclusion and Future Directions

This compound is a multi-faceted natural compound with well-defined anti-inflammatory, analgesic, and emerging anti-cancer activities. Its mechanisms of action, centered around the modulation of key signaling pathways such as NF-κB and MAPKs, and its ability to influence the tumor microenvironment, make it a compelling candidate for further drug development.

Future research should focus on:

-

Comprehensive in vivo studies to establish the efficacy and safety profile of the pure compound for various disease indications.

-

Detailed pharmacokinetic and metabolism studies in different species to better understand its bioavailability and disposition.

-

Exploration of its neuroprotective potential and other less-characterized biological activities.

-

Structure-activity relationship studies to potentially develop more potent and selective analogs.

The continued investigation of this compound holds significant promise for the development of novel therapeutics for a range of debilitating diseases.

References

-

Wu, L. Q., Li, Y., Li, Y. Y., et al. (2016). Antinociceptive Effects of prim-O-glucosylcimifugin in Inflammatory Nociception via Reducing Spinal COX-2. Biomol Ther (Seoul), 24(4), 418-425. [Link]

-

Wang, C., et al. (2014). [Studies on effects of calycosin-7-O-β-D-glucoside on prim-O-glucosylcimifugin and cimifugin in vivo pharmacokinetics]. Zhongguo Zhong Yao Za Zhi, 39(23), 4669-4674. [Link]

-

Gao, W., et al. (2019). Prim-O-glucosylcimifugin enhances the antitumour effect of PD-1 inhibition by targeting myeloid-derived suppressor cells. J Immunother Cancer, 7(1), 231. [Link]

-

Wu, L. Q., Li, Y., Li, Y. Y., et al. (2016). Antinociceptive Effects of Prim-O-Glucosylcimifugin in Inflammatory Nociception via Reducing Spinal COX-2. of DSpace. [Link]

-

Herbest Labs. (2023, October 18). Get To Know Prim-O-Glucosylcimifugin! Retrieved from [Link]

-

Gao, W., et al. (2019). Prim-O-glucosylcimifugin enhances the antitumour effect of PD-1 inhibition by targeting myeloid-derived suppressor cells. J Immunother Cancer, 7(1), 231. [Link]

-

Li, Y., et al. (2022). Protective Effect of Prim-O-Glucosylcimifugin on Ulcerative Colitis and Its Mechanism. Frontiers in Pharmacology, 13, 868038. [Link]

-

Keum, Y. S., et al. (2014). Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. Bioorg Med Chem Lett, 24(19), 4763-4767. [Link]

-

Gao, W. (2020). Prim-O-glucosylcimifugin Enhances The Anti-tumor Effect Of PD-1 Inhibition By Targeting MDSCs. Globe Thesis. [Link]

-

Chang, C. Z., et al. (2015). 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model. Behav Brain Funct, 11, 28. [Link]

Sources

- 1. Antinociceptive Effects of Prim-O-Glucosylcimifugin in Inflammatory Nociception via Reducing Spinal COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Get To Know Prim-O-Glucosylcimifugin! - info - News [bjherbest.com]

- 4. Antinociceptive Effects of Prim-O-Glucosylcimifugin in Inflammatory Nociception via Reducing Spinal COX-2 [kci.go.kr]

- 5. Prim-O-glucosylcimifugin enhances the antitumour effect of PD-1 inhibition by targeting myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prim-O-glucosylcimifugin enhances the antitumour effect of PD-1 inhibition by targeting myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globethesis.com [globethesis.com]

- 8. 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Studies on effects of calycosin-7-O-β-D-glucoside on prim-O-glucosylcimifugin and cimifugin in vivo pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-inflammatory Mechanism of Action of Cimifugin 4'-O-beta-D-glucopyranoside

Abstract